N-[2-[(2-Hydroxyethyl)amino]ethyl]octadeca-9,12-dien-1-amide

Physicochemical property Density Formulation stability

N-[2-[(2-Hydroxyethyl)amino]ethyl]octadeca-9,12-dien-1-amide (CAS 94139-06-7) is a fatty acid amide belonging to the aminoethylethanolamide (AEEA-amide) class, characterized by an 18-carbon linoleoyl chain (9Z,12Z‑octadecadienoyl) linked via an amide bond to an N‑(2‑hydroxyethyl)ethylenediamine moiety. With a molecular formula of C₂₂H₄₂N₂O₂ and a molecular weight of 366.6 g mol⁻¹, the compound is a non‑ionic surfactant precursor that combines the hydrophobicity of a di‑unsaturated C18 tail with a hydrophilic headgroup containing both a secondary amine and a terminal primary alcohol.

Molecular Formula C22H42N2O2
Molecular Weight 366.6 g/mol
CAS No. 94139-06-7
Cat. No. B12683560
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-[(2-Hydroxyethyl)amino]ethyl]octadeca-9,12-dien-1-amide
CAS94139-06-7
Molecular FormulaC22H42N2O2
Molecular Weight366.6 g/mol
Structural Identifiers
SMILESCCCCCC=CCC=CCCCCCCCC(=O)NCCNCCO
InChIInChI=1S/C22H42N2O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22(26)24-19-18-23-20-21-25/h6-7,9-10,23,25H,2-5,8,11-21H2,1H3,(H,24,26)/b7-6+,10-9+
InChIKeyVEIZWYNSQUGDCD-AVQMFFATSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[2-[(2-Hydroxyethyl)amino]ethyl]octadeca-9,12-dien-1-amide (CAS 94139-06-7): A Linoleoyl-Derived Aminoethylethanolamide for Specialty Surfactant and Biomedical Research


N-[2-[(2-Hydroxyethyl)amino]ethyl]octadeca-9,12-dien-1-amide (CAS 94139-06-7) is a fatty acid amide belonging to the aminoethylethanolamide (AEEA-amide) class, characterized by an 18-carbon linoleoyl chain (9Z,12Z‑octadecadienoyl) linked via an amide bond to an N‑(2‑hydroxyethyl)ethylenediamine moiety . With a molecular formula of C₂₂H₄₂N₂O₂ and a molecular weight of 366.6 g mol⁻¹, the compound is a non‑ionic surfactant precursor that combines the hydrophobicity of a di‑unsaturated C18 tail with a hydrophilic headgroup containing both a secondary amine and a terminal primary alcohol . Its predicted physicochemical properties include a density of 0.937 g cm⁻³, a boiling point of 543.6 °C (at 760 mmHg), and a flash point of 282.6 °C, consistent with its high‑boiling, low‑volatility profile .

Why Generic Substitution of N-[2-[(2-Hydroxyethyl)amino]ethyl]octadeca-9,12-dien-1-amide (CAS 94139-06-7) with In‑Class Analogs Carries Quantifiable Performance Risk


Within the aminoethylethanolamide family, three structural variables – the degree of alkyl‑chain unsaturation, the nature of the amine‑alcohol headgroup linker, and the molecular symmetry – fundamentally control solubility, self‑assembly behaviour, and biological target engagement. The linoleoyl (C18:2) chain of CAS 94139‑06‑7 confers a lower melting tendency and distinct interfacial packing geometry relative to its fully saturated (C18:0) and mono‑unsaturated (C18:1) counterparts, while the AEEA linker introduces a secondary amine protonation site that is absent in monoethanolamide (MEA) analogs [1]. These differences translate into measurable shifts in density, aqueous solubility, and receptor binding affinity that cannot be replicated by simply substituting a stearamide‑, oleamide‑, or linoleamide‑MEA congener [2]. The quantitative evidence that follows demonstrates exactly where these performance gaps arise.

N-[2-[(2-Hydroxyethyl)amino]ethyl]octadeca-9,12-dien-1-amide (CAS 94139-06-7): Quantitative Evidence of Differentiation from Closest Analogs


Density and Volatility Shift Compared with the Saturated Stearamide Analog (CAS 141-21-9)

The target compound (C18:2) exhibits a predicted density of 0.937 g cm⁻³, which is approximately 2.2 % higher than the 0.917 g cm⁻³ reported for its fully saturated stearamide analog N-[2-[(2-hydroxyethyl)amino]ethyl]stearamide (CAS 141‑21‑9) . The two cis‑double bonds in the linoleoyl chain increase molar volume and alter packing efficiency, directly affecting buoyancy and phase behaviour in multi‑component liquid formulations.

Physicochemical property Density Formulation stability

Aqueous Solubility Enhancement Over the Saturated C18:0 Analog

The saturated stearamide analog (CAS 141‑21‑9) has an estimated aqueous solubility of 0.037 mg L⁻¹ at 25 °C . Although a directly measured aqueous solubility for the target C18:2 compound is not published, the introduction of two cis‑double bonds is well‑established within the fatty acid amide class to increase aqueous solubility by approximately 3‑ to 5‑fold relative to the saturated homologue through disruption of crystalline packing [1]. When compared with linoleoyl ethanolamide (LEA, CAS 68171‑52‑8), which has an estimated aqueous solubility of 0.108 mg L⁻¹ at 25 °C for the simpler MEA‑amide, the target AEEA‑amide is expected to exhibit further solubility gains because the additional secondary amine and hydroxyl group increase the polar surface area (PSA ≈ 64.9 Ų) .

Aqueous solubility Formulation Bioavailability

Enhanced Hydrogen‑Bonding Capacity and Protonation Versatility via the Aminoethylethanolamine (AEEA) Linker Compared with Monoethanolamide (MEA) Analogs

The target compound possesses an AEEA‑derived headgroup ( – NH–CH₂CH₂–NH–CH₂CH₂–OH) that contains three hydrogen‑bond donor sites (amide N–H, secondary amine N–H, and terminal O–H) and four hydrogen‑bond acceptor sites, yielding a polar surface area of 64.9 Ų . In contrast, the closest MEA‑based linoleoyl analog, linoleoyl ethanolamide (LEA, CAS 68171‑52‑8), has a simple –NH–CH₂CH₂–OH headgroup with only two hydrogen‑bond donors and a PSA of 49.3 Ų . The presence of the secondary amine (pKₐ ≈ 9–10) in the AEEA linker allows the target compound to become partially cationic under mildly acidic conditions (pH < 8), a feature entirely absent in the non‑ionizable MEA analog [1].

Headgroup chemistry Hydrogen bonding pH‑responsive behaviour

Cannabinoid Receptor Binding Context: Why the AEEA‑Linoleoyl Scaffold is Expected to Diverge from Linoleoyl Ethanolamide (LEA)

Linoleoyl ethanolamide (LEA) binds weakly to cannabinoid receptors CB1 and CB2, with measured Kᵢ values of 10 µM and 25 µM, respectively, for displacement of [³H]CP‑55,940 . No direct receptor binding data have been published for the target AEEA‑linoleoyl compound. However, structure–activity relationship (SAR) studies across the N‑acylethanolamine family demonstrate that extending the headgroup beyond ethanolamine significantly alters CB receptor affinity; for example, the oleoyl AEEA analog (CAS 5839‑65‑6) is described as a potent CB1/CB2 agonist, whereas oleoyl ethanolamide (OEA) is primarily a PPAR‑α agonist with minimal CB activity . This divergence indicates that the target compound's CB receptor profile will differ quantitatively from LEA's.

Endocannabinoid CB1 receptor CB2 receptor Binding affinity

Corrosion Inhibition Potential: Differentiated Performance of AEEA‑Derived Amides versus Simpler Fatty Amides

AEEA‑derived fatty amides, including the oleoyl analog Vicamid 182 (CAS 5839‑65‑6), have been evaluated as precursors to 1‑(2‑hydroxyethyl)‑2‑alkyl‑imidazolines for corrosion control of carbon steel in sulfuric acid environments using weight‑loss measurements . The corresponding imidazoline derived from the linoleoyl AEEA amide is expected to exhibit a lower Krafft point and improved low‑temperature fluidity compared with imidazolines derived from saturated or mono‑unsaturated AEEA amides, owing to the two cis‑double bonds that inhibit close‑packing of the alkyl chains on the metal surface [1]. While quantitative corrosion inhibition efficiency (% IE) for the target compound itself has not been published, the broader class of AEEA‑fatty acid condensates has been patented for universal corrosion inhibitor formulations demonstrating high inhibitory properties in model brine solutions [2].

Corrosion inhibitor Carbon steel Acid media Weight loss measurement

N-[2-[(2-Hydroxyethyl)amino]ethyl]octadeca-9,12-dien-1-amide (CAS 94139-06-7): Evidence‑Grounded Research and Industrial Application Scenarios


Specialty Non‑Ionic Surfactant for Low‑Temperature Emulsification and Dispersancy

The combination of a di‑unsaturated C18:2 tail with an AEEA headgroup (PSA 64.9 Ų) produces a surfactant that remains fluid at lower temperatures than its saturated (C18:0, mp ≈ 102–103 °C) or mono‑unsaturated (C18:1) counterparts . This property makes CAS 94139‑06‑7 particularly suitable for cold‑water emulsifiable concentrates, metalworking fluids, and textile auxiliaries where crystallisation of the surfactant would cause formulation failure.

Precursor for pH‑Switchable Corrosion Inhibitor Imidazolines in Petroleum Production

The compound serves as a precursor to 1‑(2‑hydroxyethyl)‑2‑[(8Z,11Z)‑heptadeca‑8,11‑dienyl]‑imidazoline via thermal cyclisation (140–160 °C, reduced pressure) [1]. The resulting imidazoline inherits the di‑unsaturation of the linoleoyl chain, conferring superior low‑temperature flow characteristics compared with imidazolines derived from tall‑oil or oleoyl AEEA amides, a critical advantage for corrosion inhibitor packages deployed in subsea or Arctic petroleum infrastructure [2].

Biomedical Probe for Structure–Activity Relationship (SAR) Studies of the Endocannabinoid System

Because the compound extends the well‑characterised linoleoyl ethanolamide (LEA) scaffold with an aminoethyl spacer that introduces a secondary amine protonation site and increases PSA by 15.6 Ų, it constitutes a distinct pharmacological probe for dissecting the contributions of headgroup size and charge state to CB1/CB2 receptor engagement, FAAH substrate recognition, and TRPV1 channel modulation . Researchers procuring this compound can generate head‑to‑head dose‑response data against LEA (CB1 Kᵢ = 10 µM; CB2 Kᵢ = 25 µM) to map the SAR landscape.

Building Block for Amphoteric Surfactant Synthesis via Sulfation or Sulfonation

The secondary amine and terminal hydroxyl group of the AEEA linker provide two distinct reactive sites for derivatisation. Sulfation or sulfonation of the hydroxyl group, or quaternisation of the secondary amine, converts the non‑ionic amide into amphoteric or cationic surfactants with enhanced lime‑soap dispersing ability, as demonstrated for analogous tall‑oil AEEA amides [3]. The C18:2 unsaturation in the hydrophobic tail further differentiates the resulting surfactants by imparting lower Krafft points and improved hard‑water tolerance.

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